![molecular formula C18H20N6O B7435508 1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)
1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a kinase inhibitor that has been shown to have promising results in cancer research.
Mécanisme D'action
1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide works by inhibiting the activity of specific enzymes called kinases. Kinases are involved in various cellular processes, including cell growth and proliferation. By inhibiting these enzymes, this compound prevents cancer cells from dividing and growing, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide are still being studied. However, studies have shown that this compound has a low toxicity profile and does not cause significant side effects in laboratory animals. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide in lab experiments include its low toxicity profile and its potential to enhance the effectiveness of chemotherapy drugs. However, the limitations include the complex synthesis process and the need for further studies to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide. One potential direction is to study its effectiveness in combination therapy with other chemotherapy drugs. Additionally, further studies are needed to understand its biochemical and physiological effects and to optimize its synthesis process. Finally, studies are needed to determine the potential for this compound to be used in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex process that involves multiple steps. The synthesis process starts with the reaction of 4-chloro-1,2-diamine with 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde to form 1-(pyridin-3-ylmethyl)piperazine-4-carboxamide. This compound is then reacted with 2-bromoacetophenone to form 1-(2-bromoacetyl)pyridin-3-ylmethylpiperazine-4-carboxamide. The final step involves the reaction of this compound with imidazo[1,2-a]pyrazin-8-amine to form 1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has shown promising results in cancer research. This compound is a kinase inhibitor that targets specific enzymes involved in cancer cell growth and proliferation. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(22-13-14-2-1-5-19-12-14)15-3-8-23(9-4-15)16-17-21-7-11-24(17)10-6-20-16/h1-2,5-7,10-12,15H,3-4,8-9,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKYCZDINMTQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC=CN4C3=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.